molecular formula C10H13NO3S B2814220 Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate CAS No. 295347-64-7

Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2814220
CAS No.: 295347-64-7
M. Wt: 227.28
InChI Key: JJNXBVUWSDNXSK-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate is an organic compound with the empirical formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of acetamido and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate typically involves the acylation of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with acetic anhydride, followed by esterification with methanol . The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process and an acid catalyst like sulfuric acid for the esterification step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetamido group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate is not well-defined. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
  • Ethyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate
  • Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate

Uniqueness

Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its acetamido and ester groups, along with the thiophene ring, make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-5-6(2)15-9(11-7(3)12)8(5)10(13)14-4/h1-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNXBVUWSDNXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801328366
Record name methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

295347-64-7
Record name methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801328366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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